Ipidacrine
Overview
Description
Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine, is a reversible acetylcholinesterase inhibitor. It was first synthesized by the National Research Center for Biologically Active Compounds in the Russian Federation. This compound is a modification of the older drug tacrine (Cognex) and is used in the treatment of memory disorders of different origins .
Mechanism of Action
Target of Action
Ipidacrine primarily targets acetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound is a reversible acetylcholinesterase inhibitor . It works by blocking the action of acetylcholinesterase, thereby increasing the concentration and duration of action of acetylcholine at cholinergic synapses . This leads to enhanced cholinergic transmission. Additionally, this compound directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, enhancing its stimulating action on a postsynaptic cell . This results in the stimulation of cholinergic pathways. This compound also enhances the effects of other neurotransmitters such as adrenaline, serotonin, histamine, and oxytocin on smooth muscle .
Pharmacokinetics
It’s known that this compound rapidly enters the brain , suggesting good bioavailability.
Result of Action
The increased concentration of acetylcholine and the stimulation of impulse transmission lead to enhanced neurotransmission. This can result in improved cognitive function, particularly in conditions like memory disorders of different origins .
Biochemical Analysis
Biochemical Properties
Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . This compound enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .
Temporal Effects in Laboratory Settings
It is known that this compound is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .
Dosage Effects in Animal Models
It is known that this compound rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .
Metabolic Pathways
As a reversible acetylcholinesterase inhibitor, this compound likely interacts with enzymes involved in the breakdown of acetylcholine .
Transport and Distribution
Given its role as a reversible acetylcholinesterase inhibitor, it is likely that this compound is transported to sites where acetylcholine is present .
Subcellular Localization
Given its role in blocking membrane potassium channels, it is likely that this compound is localized to the cell membrane where these channels are present .
Preparation Methods
The synthesis of ipidacrine involves the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester is then used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . The industrial production method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain this compound. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield this compound hydrochloride hydrate .
Chemical Reactions Analysis
Ipidacrine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less commonly reported for this compound, but it can undergo typical organic oxidation and reduction reactions under appropriate conditions.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include polyphosphoric acid, trialkyl phosphate, and various alkylating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Ipidacrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the synthesis of various derivatives and conjugates for studying structure-activity relationships.
Biology: this compound is used to study the effects of acetylcholinesterase inhibition on neurotransmission and muscle contraction.
Medicine: It is primarily used in the treatment of memory disorders, including Alzheimer’s disease and vascular dementia.
Industry: this compound hydrochloride is used in the pharmaceutical industry for the production of drugs targeting memory disorders.
Comparison with Similar Compounds
Ipidacrine is similar to other acetylcholinesterase inhibitors, such as:
Tacrine (Cognex): This compound is a modification of tacrine and shares similar mechanisms of action but has improved pharmacokinetic properties.
Donepezil (Aricept): Both compounds inhibit acetylcholinesterase, but donepezil is more selective for central acetylcholinesterase and has a longer half-life.
Rivastigmine (Exelon): Like this compound, rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase, but it is used primarily in the treatment of Alzheimer’s disease.
This compound’s uniqueness lies in its dual mechanism of action, combining potassium channel blockade with acetylcholinesterase inhibition, which provides a broader range of therapeutic effects .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUSMKAJIQOXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048299 | |
Record name | Ipidacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-44-9 | |
Record name | Ipidacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62732-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipidacrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipidacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13668 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipidacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62732-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPIDACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV71VTP0VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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